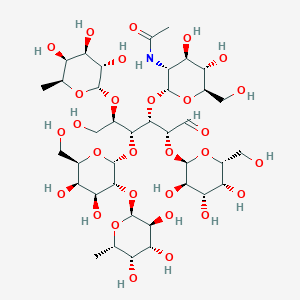
3-Methoxy-2-Naphthol
Übersicht
Beschreibung
3-Methoxy-2-naphthol, also known as 3-methoxynaphthalene-2-ol or 3-methoxy-1-naphthol, is an organic compound with a molecular formula of C10H10O2. It is a colorless to pale yellow liquid with a characteristic odor, and is soluble in organic solvents, including alcohols, ethers, and acetone. This compound has a wide range of applications in both scientific research and in manufacturing. In scientific research, this compound is used as a reagent for the synthesis of a variety of compounds, as well as for the determination of the structure of various compounds. It is also used in biochemical and physiological studies, as well as in laboratory experiments. In manufacturing, this compound is used as an intermediate in the production of dyes, pharmaceuticals, and fragrances.
Wissenschaftliche Forschungsanwendungen
Synthese von Dopamin-D4-Antagonisten
3-Methoxy-2-Naphthol: wird bei der Synthese von Naphthoatestern verwendet, die als Dopamin-D4-Antagonisten wirken . Diese Verbindungen sind bedeutend für die Erforschung neurologischer Erkrankungen und können potenzielle Therapeutika für Erkrankungen wie Schizophrenie und Drogensucht sein.
Synthese von Cumarinderivaten
Cumarinderivate, die in der medizinischen Wissenschaft und in industriellen Bereichen vielfältig eingesetzt werden, können mit This compound als Vorläufer synthetisiert werden . Diese Derivate werden in Pharmazeutika, Parfüms und als optische Aufheller verwendet.
Katalyse in organischen Reaktionen
Diese Verbindung kann als Katalysator in organischen Reaktionen dienen, insbesondere bei der Synthese von Heterocyclen, die Kernstrukturen in vielen Pharmazeutika sind .
Wirkmechanismus
Target of Action
3-Methoxy-2-naphthol is primarily used in the synthesis of a naphthoate ester, which can act like a dopamine D4 antagonist . The dopamine D4 receptor is a G protein-coupled receptor that inhibits adenylyl cyclase. It is a target for drugs which treat schizophrenia and Parkinson’s disease.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
It is known that it can interact with certain enzymes and proteins in the process of synthesizing a naphthoate ester
Cellular Effects
Given its role in the synthesis of a dopamine D4 antagonist, it may influence cell function by modulating dopamine signaling pathways
Molecular Mechanism
It is known to be involved in the synthesis of a naphthoate ester, which can act as a dopamine D4 antagonist This suggests that it may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression
Eigenschaften
IUPAC Name |
3-methoxynaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-13-11-7-9-5-3-2-4-8(9)6-10(11)12/h2-7,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTNTIRIRIPZDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171723 | |
| Record name | 2-Naphthalenol, 3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18515-11-2 | |
| Record name | 3-Methoxy-2-naphthol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18515-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthalenol, 3-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018515112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenol, 3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxy-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main oxidative reactions 3-methoxy-2-naphthol undergoes?
A1: this compound can undergo various oxidative transformations depending on the oxidant used:
- Ferric chloride: Leads to dimerization, forming 1,1′-binaphthol. []
- Lead tetra-acetate: Primarily yields the 1,1-diacetate and the corresponding 1,2-quinone. []
Q2: How does the presence of a methoxy group at the 3-position influence the oxidation of 2-naphthol?
A2: Comparing the oxidation of 2-naphthol and this compound reveals the impact of the methoxy group:
- 2-naphthol oxidizes to 1,1′-bi-2-naphtho-4,4′-quinone with ferricyanide [] and (R)-(+)-1,1′-bi-2-naphthol with a chiral ruthenium complex photocatalyst. []
- This compound forms 1,1′-binaphthol with ferric chloride [] and (R)-(+)-1,1′-bi-3-methoxy-2-naphthol with the same chiral ruthenium photocatalyst as 2-naphthol. []
Q3: Are there any asymmetric synthesis methods available for this compound derivatives?
A3: Yes, a novel photocatalytic asymmetric synthesis method has been developed using a chiral ruthenium complex, M(C3)-Δ-[Ru(menbpy)3]2+ [menbpy = 4,4′-di(1R,2S,5R)-(–)-menthoxycarbonyl-2,2′-bipyridine]. This method allows for the synthesis of (R)-(+)-1,1′-bi-3-methoxy-2-naphthol from this compound with high enantioselectivity. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















